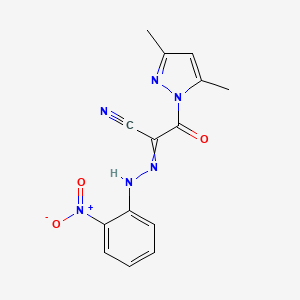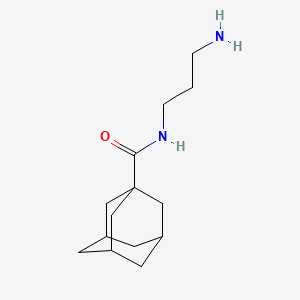
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 842958-44-5 and a molecular weight of 202.21 . It is also known as an endogenous metabolite .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” consists of an imidazole ring attached to a phenyl group and an acetic acid group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 202.21 . More specific physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(1H-imidazol-1-yl)acetic acid derivatives have been synthesized and characterized, providing insights into their complex structures and coordination modes. For instance, triphenyltin and tricyclohexyltin derivatives of 2-(1H-imidazol-1-yl)acetate exhibit different coordination modes, with one forming a polymeric chain structure and the other displaying a macrocyclic tetranuclear structure (Gan & Tang, 2011). This highlights the compound's potential in developing materials with unique properties.
Chemical Reactivity and Compound Formation
The reactivity of related compounds has been explored, leading to the synthesis of novel structures with potential therapeutic applications. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates yields novel compounds that could be further investigated for medicinal uses (Klásek et al., 2010).
Fluorescence Properties for Sensing Applications
A study on the fluorescence properties of a related compound, 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, revealed its selective quenching effect with Co2+, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Corrosion Inhibition
Imidazolium-based compounds have shown significant corrosion inhibition performance on mild steel, with one study revealing an inhibition efficiency of 96.08% at low concentrations. This suggests their applicability in protecting metals from corrosion, which is crucial in various industries (Srivastava et al., 2017).
Green Chemistry Applications
Imidazol-1-yl-acetic acid has been introduced as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. Its water solubility and ease of recovery make it an environmentally friendly catalyst for organic synthesis (Nazari et al., 2014).
Safety And Hazards
Direcciones Futuras
Imidazole and its derivatives have become important synthons in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and similar compounds may have potential applications in various therapeutic areas .
Propiedades
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMXDZDPSAAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389818 |
Source


|
| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid | |
CAS RN |
842958-44-5 |
Source


|
| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)






![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)